4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C10H14ClN3O4S and a molecular weight of 307.75 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a part of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Alkylation: The attachment of the dimethylaminoethyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and sulfonation, and the presence of catalysts for alkylation .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and equipment to ensure the efficient and safe production of the compound. The process would also include purification steps to obtain the compound in a high-purity form suitable for research applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield various substituted derivatives .
Scientific Research Applications
4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and intermediates .
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N,N-dimethylethylamine: A similar compound with a different substitution pattern on the benzene ring.
2-chloro-N,N-dimethylpropylamine: Another related compound with a different alkyl group attached to the nitrogen atom.
Uniqueness
4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro, chloro, and sulfonamide groups make it a versatile compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-chloro-N-[2-(dimethylamino)ethyl]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O4S/c1-13(2)6-5-12-19(17,18)8-3-4-9(11)10(7-8)14(15)16/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBCQPREQVMHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.